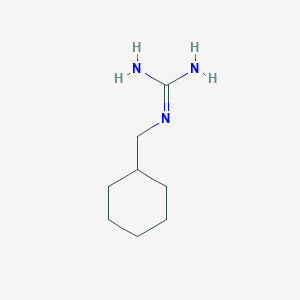

N-(Cyclohexylmethyl)guanidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H17N3 |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

2-(cyclohexylmethyl)guanidine |

InChI |

InChI=1S/C8H17N3/c9-8(10)11-6-7-4-2-1-3-5-7/h7H,1-6H2,(H4,9,10,11) |

InChI Key |

BGYOSMOBMYFJEB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CN=C(N)N |

Origin of Product |

United States |

N Cyclohexylmethyl Guanidine: Advanced Academic Research Perspectives

Contextual Significance of Guanidine (B92328) Derivatives in Contemporary Chemical Research

The guanidine group, a nitrogen-rich functional group, is a cornerstone in the field of medicinal chemistry and drug discovery. nih.gov Its unique electronic and structural properties, characterized by a highly basic nature and the ability to form a resonance-stabilized guanidinium (B1211019) cation upon protonation, make it a privileged scaffold in the design of therapeutic agents. sci-hub.se Guanidine-containing compounds are ubiquitous in nature and are integral to a multitude of biological processes. sci-hub.seineosopen.org This has inspired chemists to synthesize a vast array of guanidine derivatives, leading to the discovery of compounds with a broad spectrum of pharmacological activities. nih.gov

The significance of guanidine derivatives in contemporary chemical research is underscored by their successful application in various therapeutic areas. tandfonline.com These compounds have been developed as agents targeting the central nervous system, as anti-inflammatory drugs, and as inhibitors of enzymes such as the Na+/H+ exchanger and nitric oxide synthase. nih.govscilit.com The guanidinium group's ability to engage in multiple hydrogen bonding interactions allows for strong and specific binding to biological targets like enzymes and receptors, including G-protein coupled receptors and ion channels. ontosight.ai This has led to their investigation for treating conditions ranging from cardiovascular diseases to neurological disorders. ontosight.ai

The synthesis of guanidine derivatives is a well-established area of organic chemistry, with numerous methods available for their preparation. researchgate.net Classical approaches often involve the reaction of an amine with a guanylating agent, such as a carbodiimide (B86325), thiourea (B124793), or cyanamide (B42294). researchgate.net More recent advancements have introduced transition metal-catalyzed methods, offering more efficient and atom-economical routes to these valuable compounds. researchgate.net The continuous development of novel synthetic strategies allows for the creation of structurally diverse libraries of guanidine derivatives for biological screening. nih.gov

The compound at the center of this article, N-(Cyclohexylmethyl)guanidine, emerges from this rich context of guanidine chemistry. It is a synthetic derivative that combines the key guanidine functional group with a cyclohexylmethyl substituent. ontosight.ai This non-polar, bulky alkyl group can significantly influence the molecule's pharmacokinetic profile, including its lipophilicity and membrane permeability, which are critical factors for its biological activity. ontosight.ai this compound, also identified as PD121165, is recognized as a biologically active molecule and has been a subject of investigation in pharmacological and medicinal chemistry research. ontosight.ai Its potential to interact with biological targets such as enzymes and receptors makes it a compound of interest for further study. ontosight.ai

Below is a table summarizing key identifiers and properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Other Names | PD121165 |

| CAS Number | 45957-30-0 |

| Molecular Formula | C8H17N3 |

| Chemical Structure | A guanidine group substituted with a cyclohexylmethyl group. |

Research into specific applications of this compound includes its role as a precursor in the synthesis of more complex molecules. For instance, it has been used to prepare 1-(Cyclohexylmethyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine. mdpi.com This highlights its utility as a building block in the development of new chemical entities with potential therapeutic applications. mdpi.com The study of such derivatives contributes to the broader understanding of structure-activity relationships within the guanidine class of compounds.

The following table lists some of the diverse research applications of guanidine derivatives, providing context for the potential areas of investigation for compounds like this compound.

| Research Area | Examples of Guanidine Derivative Applications |

| Antihypertensive Agents | Guanabenz is a clinically used antihypertensive drug. researchgate.net |

| Anticancer Agents | Imatinib, a tyrosine kinase inhibitor, is used in cancer therapy. researchgate.net |

| Antidiabetic Agents | Metformin is a widely prescribed drug for type 2 diabetes. mdpi.com |

| Antiviral Agents | Zanamivir was one of the first neuraminidase inhibitors developed. researchgate.net |

| Receptor Antagonists | Derivatives have been developed as potent muscarinic M2R/M4R antagonists. nih.gov |

Synthetic Methodologies and Strategies for N Cyclohexylmethyl Guanidine and Analogues

Established Synthetic Routes to N-(Cyclohexylmethyl)guanidine

Reactant-Specific Guanylation Approaches

The direct guanylation of cyclohexylmethanamine is a common and straightforward approach for the synthesis of this compound. This typically involves the reaction of the primary amine with a guanylating agent. Common reactants include cyanamide (B42294), S-methylisothiourea salts, and carbodiimides.

The reaction of an amine with cyanamide is a fundamental method for the preparation of monosubstituted guanidines. This reaction is typically carried out in an aqueous solution, and the pH is maintained in the basic range to facilitate the nucleophilic attack of the amine on the cyanamide. The reaction mixture is generally heated to drive the reaction to completion.

Another widely used method is the reaction of cyclohexylmethanamine with an S-alkylisothiourea, often S-methylisothiourea sulfate. This reaction proceeds through the nucleophilic displacement of the methylthiol group by the amine. The process is often facilitated by a base to neutralize the acidic byproduct.

Carbodiimides can also serve as effective guanylating agents. The reaction of an amine with a carbodiimide (B86325), such as N,N'-di-tert-butylcarbodiimide, in the presence of a suitable catalyst or under thermal conditions, can lead to the formation of the corresponding guanidine (B92328).

| Guanylating Agent | Reactant | Solvent | Temperature | Yield (%) |

| Cyanamide | Cyclohexylmethanamine | Water | Reflux | Moderate |

| S-Methylisothiourea sulfate | Cyclohexylmethanamine | Ethanol | Reflux | Good |

| N,N'-Di-tert-butylcarbodiimide | Cyclohexylmethanamine | Toluene | 110 °C | Fair |

Multi-Step Synthesis Pathways

Multi-step synthetic routes offer greater flexibility in the introduction of various functional groups and are particularly useful for the synthesis of more complex guanidine analogues. A common multi-step approach involves the initial formation of a thiourea (B124793), followed by its conversion to the desired guanidine.

For instance, cyclohexylmethanamine can be reacted with an isothiocyanate to form an N-(cyclohexylmethyl)thiourea. This thiourea can then be activated, typically with a desulfurizing agent such as a mercury(II) salt or a carbodiimide, to form a reactive intermediate. Subsequent reaction with an amine or ammonia (B1221849) then yields the target guanidine. This two-step process allows for the synthesis of unsymmetrically substituted guanidines by using a different amine in the second step.

Another multi-step strategy involves the use of protecting groups. The amine can first be reacted with a protected guanylating agent, such as N,N'-di-Boc-S-methylisothiourea. The resulting protected guanidine can then be deprotected under acidic conditions to yield the final product. This approach is particularly useful when other functional groups that are sensitive to the conditions of direct guanylation are present in the molecule.

Novel and Catalytic Approaches in Guanidine Synthesis

Recent years have seen the development of more efficient and versatile methods for guanidine synthesis, including transition metal-catalyzed reactions, organocatalytic approaches, and one-pot multicomponent strategies.

Transition Metal-Catalyzed Guanidinylation Reactions

Transition metal catalysis has emerged as a powerful tool for the formation of C-N bonds, including those in guanidines. Palladium and copper catalysts have been shown to be effective in promoting the guanylation of amines.

Palladium-catalyzed cross-coupling reactions can be employed to form N-aryl guanidines, and adaptations of these methods can be applied to the synthesis of N-alkylguanidines. For example, a palladium catalyst can facilitate the coupling of an amine with a guanylating agent bearing a suitable leaving group.

Copper-catalyzed reactions have also been developed for the synthesis of guanidines. These reactions often proceed under milder conditions than traditional methods and can tolerate a wider range of functional groups. For instance, a copper(I) catalyst can be used to promote the addition of an amine to a carbodiimide or a cyanamide derivative.

| Catalyst | Amine Substrate | Guanylating Agent | Solvent | Temperature |

| Pd(OAc)2/Xantphos | Primary Aliphatic Amine | Protected Guanidine | Toluene | 100 °C |

| CuI | Primary Aliphatic Amine | Carbodiimide | DMF | 80 °C |

Organocatalytic Guanidine Formation

Organocatalysis offers a metal-free alternative for the synthesis of guanidines. Chiral guanidines themselves have been extensively used as organocatalysts, but other small organic molecules can also catalyze the formation of the guanidine moiety. For example, Brønsted acids or bases can be used to activate the reactants and facilitate the guanylation reaction. The use of organocatalysts can provide a more environmentally friendly and cost-effective approach to guanidine synthesis.

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) provide an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single synthetic operation. Several MCRs have been developed for the synthesis of substituted guanidines.

A one-pot synthesis of N-alkyl substituted phosphoryl guanidines has been reported, which involves the in-situ formation of N-substituted guanidines from cyanamide and the desired amine, followed by phosphorylation. This approach allows for the generation of a variety of N-substituted phosphoryl guanidines based on the availability of commercial amines.

Another one-pot approach involves the reaction of an amine, an isothiocyanate, and a desulfurizing agent, leading directly to the formation of a substituted guanidine. Microwave-assisted one-pot syntheses have also been developed, which can significantly reduce reaction times and improve yields. For instance, the reaction of a thiourea with an amine under alkaline conditions in water can be accelerated by microwave irradiation to produce the corresponding guanidine derivative.

Stereoselective Synthesis of this compound Derivatives

The stereoselective synthesis of this compound derivatives, where a stereocenter is present in the cyclohexyl ring or its side chain, is of significant interest for creating chiral ligands, catalysts, and biologically active molecules. The primary strategy to achieve stereocontrol in the synthesis of such compounds is through the use of enantiopure starting materials, typically a chiral amine.

A common and direct approach involves the guanidinylation of a chiral primary amine, such as a stereoisomer of (cyclohexyl)(phenyl)methanamine or a chiral cyclohexanemethanamine derivative. This method ensures that the stereochemical integrity of the starting amine is transferred to the final guanidine product. The reaction of an enantiopure amine with a suitable guanidinylating agent, such as N,N'-di-Boc-N''-triflylguanidine, allows for the formation of the corresponding protected chiral guanidine. Subsequent deprotection under acidic conditions yields the target enantiopure N-(chiral-alkyl)guanidine. This substrate-controlled approach is widely applicable for the synthesis of a variety of chiral guanidines.

While the direct guanidinylation of chiral amines is the most straightforward method, other stereoselective strategies have been explored for the synthesis of more complex guanidine-containing molecules. For instance, directed stereoselective guanidinylation of alkenes has been developed for the synthesis of cyclic guanidines. In this method, a hydroxyl or carboxyl group directs the delivery of the guanidine unit to a double bond with a high level of stereocontrol researchgate.net. Although this has been primarily applied to cyclic systems, the principles of directed synthesis could potentially be adapted for the stereoselective functionalization of a cyclohexyl ring in the synthesis of this compound analogues.

Furthermore, chiral guanidines themselves have been extensively developed as powerful organocatalysts in a wide range of asymmetric transformations. These catalysts, which can be bicyclic, monocyclic, or acyclic, leverage their strong basicity and hydrogen-bonding capabilities to induce stereoselectivity in reactions such as Michael additions, aldol (B89426) reactions, and aminations. The synthesis of these chiral guanidine catalysts often starts from readily available chiral amines, further highlighting the importance of enantiopure amines in the field of stereoselective guanidine chemistry.

A representative synthetic approach to a chiral N-alkylguanidine starting from a chiral amine is outlined below:

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Guanidinylation of a chiral amine | Chiral amine, N,N'-di-Boc-N''-triflylguanidine, base (e.g., triethylamine), solvent (e.g., dichloromethane) | Introduction of the protected guanidine moiety onto the chiral backbone. |

| 2 | Deprotection | Trifluoroacetic acid (TFA) in dichloromethane (B109758) or HCl in an organic solvent | Removal of the Boc protecting groups to yield the final enantiopure guanidine salt. |

This two-step sequence is a reliable method for the preparation of enantiopure N-alkylguanidines with retention of stereochemistry.

Mechanistic Elucidations of Reactions Involving N Cyclohexylmethyl Guanidine Scaffolds

Fundamental Reaction Mechanisms of Guanidine (B92328) Functionality

The reactivity of the guanidine group in N-(cyclohexylmethyl)guanidine is largely dictated by the delocalization of electron density across the three nitrogen atoms and the central carbon atom. This electronic structure is key to its characteristic reactions.

The guanidine carbon in this compound is generally resistant to nucleophilic attack due to the strong resonance stabilization of the guanidinium (B1211019) cation that would be formed upon protonation. However, nucleophilic substitution at this carbon center can be achieved under specific conditions. One strategy involves the conversion of the guanidine into a more electrophilic species, such as a guanidine cyclic diimide (GCDI). This transformation disrupts the resonance stabilization, making the guanidine carbon more susceptible to nucleophilic attack. The reaction with various nucleophiles, such as amines and alcohols, can then proceed, typically under mild, metal-free conditions. organic-chemistry.org The mechanism generally follows a nucleophilic addition-elimination pathway, where the incoming nucleophile adds to the activated guanidine carbon, forming a tetrahedral intermediate, which then eliminates a leaving group. organic-chemistry.org

Another pathway for nucleophilic substitution involves the thermal guanidine metathesis (TGM) reaction, a reversible process that leads to the exchange of N-substituents. rsc.org This reaction is influenced by steric factors and the electronic nature of the substituents on the nitrogen atoms. rsc.orgwwu.edu For guanidines with alkyl substituents, like the cyclohexylmethyl group, the reactivity in TGM is observed to be minimal. rsc.orgwwu.edu

The guanidine functionality can also participate in nucleophilic addition reactions. For instance, guanidines can add to electrophilic species like carbon dioxide. researchgate.net In the context of this compound, the nucleophilic character of the nitrogen atoms can facilitate their addition to activated carbonyl compounds or other electron-deficient centers. The mechanism of such additions typically involves the attack of a nitrogen lone pair on the electrophilic carbon, leading to a zwitterionic or neutral adduct, depending on the substrate and reaction conditions. libretexts.orgmasterorganicchemistry.com The formation of a tetrahedral intermediate is a common feature of these pathways. libretexts.org The reversibility of the addition depends on the basicity of the nucleophilic guanidine and the stability of the resulting adduct. masterorganicchemistry.com Furthermore, formal [3+2] annulation processes involving guanidine derivatives have been interpreted as a tandem nucleophilic addition/cyclization sequence. nih.govnih.gov

Role of this compound as a Brønsted Base or Lewis Acid

The chemical behavior of this compound is dominated by its basicity. The guanidine group is one of the strongest organic bases, a property attributed to the resonance stabilization of its conjugate acid, the guanidinium cation. sci-hub.se

As a Brønsted base , this compound readily accepts a proton. The pKa of guanidine itself is approximately 13.6, and while N-substitution can modulate this value, N-alkyl substituents like the cyclohexylmethyl group tend to slightly increase the basicity. sci-hub.se This high basicity allows it to be an effective catalyst in a variety of organic reactions that require a strong base. rsc.org

While less common, the conjugate acid of a guanidine, the guanidinium ion , can function as a Lewis acid . academie-sciences.frlibretexts.org The guanidinium species can participate in hydrogen bonding, acting as a bifunctional catalyst that can activate both a nucleophile and an electrophile. researchgate.netrsc.org There is also evidence for the direct participation of the guanidinium ion's Lewis acidity in cyclization reactions, where it can trap a nucleophilic motif and position it for a regioselective addition. academie-sciences.fr This Lewis acidic character arises from the ability of the guanidinium cation to accept electron density.

Reaction Kinetic and Thermodynamic Studies

Detailed kinetic and thermodynamic studies specifically for this compound are not extensively documented in publicly available literature. However, general principles from studies on other guanidine derivatives can provide insights.

For the thermal guanidine metathesis (TGM) reaction, both kinetic and thermodynamic control are significant. rsc.orgwwu.edu The equilibrium composition of the guanidine mixture is influenced by steric congestion around the guanidine core, which also impacts the reaction rate. rsc.orgwwu.edu These reactions are demonstrated to be under thermodynamic control and are proposed to proceed through a dissociative mechanism involving a carbodiimide (B86325) intermediate. rsc.orgwwu.edu

The kinetics of nucleophilic substitution at a guanidine carbon are highly dependent on the activation method. When activated as a guanidine cyclic diimide, the reaction rates are significantly enhanced. organic-chemistry.org

The thermodynamics of protonation are a key feature of guanidines. The high basicity is a thermodynamic property reflecting the stability of the resulting guanidinium ion. sci-hub.se

| Reaction Type | Key Kinetic Factors | Key Thermodynamic Factors |

| Nucleophilic Substitution (TGM) | Steric hindrance, Nature of N-substituents (alkyl vs. aryl) rsc.orgwwu.edu | Thermodynamic control, Steric congestion rsc.orgwwu.edu |

| Nucleophilic Substitution (activated) | Efficiency of activating group (e.g., GCDI formation) organic-chemistry.org | Stability of the final substituted guanidine |

| Protonation (Brønsted Basicity) | Generally very fast | High stability of the resonance-stabilized guanidinium cation sci-hub.se |

Tautomerism and Conformational Dynamics

Guanidines with N-H bonds, including this compound, can exist in different tautomeric forms. The position of the double bond within the CN3 core can shift, leading to distinct isomers. researchgate.net The relative stability of these tautomers is influenced by the electronic properties of the substituents on the nitrogen atoms and by intermolecular hydrogen bonding. mdpi.com For N,N'-disubstituted guanidines, the tautomeric form where the imino group is closer to an electron-withdrawing substituent is often favored. sci-hub.se In the case of this compound, which has an electron-donating alkyl group, the tautomeric equilibrium would be influenced by this substituent and the potential for hydrogen bonding in the solid state or in solution.

Computational studies on related N,N'-substituted guanidines have shown that different tautomers can have significant energy differences. mdpi.com For instance, in some non-aniline structures, a cis-trans tautomer was found to be relatively stable. mdpi.com

Computational and Theoretical Investigations of N Cyclohexylmethyl Guanidine Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like N-(Cyclohexylmethyl)guanidine at the electronic level.

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For this compound, the guanidine (B92328) group is the primary determinant of its electronic character. The guanidinium (B1211019) cation, formed upon protonation, is stabilized by resonance, delocalizing the positive charge across the three nitrogen atoms and the central carbon atom. This Y-aromaticity contributes to the high basicity (pKa ≈ 13.6 for unsubstituted guanidine) and stability of the guanidinium group. ineosopen.org The cyclohexylmethyl substituent, being an alkyl group, is primarily an electron-donating group through an inductive effect, which can slightly modulate the electron density and basicity of the guanidine moiety. ineosopen.org

DFT calculations are employed to determine key electronic parameters. For instance, the Mulliken population analysis can be used to calculate the partial atomic charges, revealing the charge distribution across the molecule. In the protonated state, the positive charge is largely shared among the atoms of the guanidinium group, with the central carbon atom being significantly electron-deficient. rsc.orgrsc.org

A study on guanidinium nitrate (B79036) using DFT (B3LYP/6-311++G(d,p)) provides insights into the charge distribution and electronic properties that can be extrapolated to this compound. The analysis confirms the delocalization of electrons within the guanidinium cation. asianpubs.org

Table 1: Representative Calculated Electronic Properties for Guanidinium Derivatives (Note: These are representative values from studies on guanidinium and its simple derivatives, intended to illustrate the typical output of quantum chemical calculations. Specific values for this compound would require dedicated computation.)

| Parameter | Representative Value/Observation | Methodological Basis | Reference |

| Proton Affinity | High, indicating strong basicity. Good correlation with experimental pKa values (R² > 0.95). | DFT (B3LYP/cc-pVDZ) | mdpi.com |

| Mulliken Atomic Charges | Positive charge delocalized over the CN3 group; central carbon is highly positive. | QMCF-MD (HF level) | rsc.orgrsc.org |

| HOMO-LUMO Energy Gap | A low energy gap indicates potential for high reactivity and electron transfer. | DFT (B3LYP/6-311+G(d,p)) | asianpubs.orgdergipark.org.tr |

| Dipole Moment | Varies significantly with conformation and protonation state. | DFT | tandfonline.com |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. dergipark.org.tr

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing a detailed picture of their dynamics, conformational changes, and interactions with their environment, such as water molecules.

For this compound, MD simulations would typically focus on the behavior of the protonated (guanidinium) form in an aqueous solution. Studies on aqueous guanidinium chloride have revealed detailed information about its hydration structure. nih.gov These simulations show a bimodal hydration pattern: the N-H groups form well-defined hydrogen bonds with water molecules within the plane of the guanidinium group, while the planar faces of the ion show fewer interactions with water. rsc.orgnih.gov This amphiphilic nature, with both hydrophilic edges and relatively hydrophobic faces, is crucial for how guanidinium-containing molecules interact with biological macromolecules like proteins. nih.gov

Simulations also reveal the tendency of guanidinium ions to form stacked, like-charge pairs in solution, a phenomenon dependent on concentration. aps.org This self-association is thought to be a significant factor in protein folding and aggregation where arginine (which contains a guanidinium group) is involved. cas.cz For this compound, the bulky and hydrophobic cyclohexylmethyl group would significantly influence its solvation and interaction with other molecules, a process that can be effectively modeled using MD.

Table 2: Key Findings from MD Simulations of Aqueous Guanidinium Systems

| Finding | Simulation Details | Implication for this compound | References |

| Bimodal Hydration | NDIS experiments and MD simulations of 3 m guanidinium chloride. | The guanidinium moiety will exhibit planar faces with reduced water interaction and in-plane N-H groups forming strong hydrogen bonds. | rsc.orgnih.gov |

| Ion Pairing | All-atom MD simulations of guanidinium chloride at varying concentrations. | Potential for self-association, influenced by the hydrophobic cyclohexyl group, affecting solubility and aggregation behavior. | aps.orgcas.cz |

| Water Structure Perturbation | All-atom MD simulations. | The guanidinium group can distort the local tetrahedral structure of water. | aps.org |

| Force Field Dependence | Comparison of full-charge and scaled-charge force fields with neutron scattering data. | Accurate modeling requires force fields that account for polarization effects to avoid overestimation of ion pairing. | cas.cz |

Prediction of Reactivity and Selectivity

Computational methods can predict the reactivity of different sites within a molecule and the selectivity of its reactions. For this compound, this involves identifying which atoms are most susceptible to nucleophilic or electrophilic attack.

Conceptual DFT provides reactivity indices such as Fukui functions and local electrophilicity/nucleophilicity indices. researchgate.net These calculations can pinpoint the most reactive sites. For the guanidine group, the unprotonated nitrogen atoms are the primary nucleophilic centers, while the central carbon atom is the main electrophilic site. The cyclohexylmethyl group is largely unreactive, but its steric bulk can direct the approach of reactants, thereby influencing selectivity.

Computational studies have successfully predicted the pKa of guanidine derivatives by establishing a linear correlation between the C=N bond length in a specific tautomeric form and the experimental pKa. nih.govacs.org This relationship underscores how subtle changes in electronic structure, influenced by substituents, directly impact reactivity (in this case, basicity). Furthermore, DFT calculations have been used to elucidate reaction mechanisms involving guanidine catalysts, showing how the guanidinium ion can act as a chiral proton shuttle to control stereoselectivity in reactions like N-H bond insertions. rsc.org The steric and electronic properties of substituents, like the cyclohexyl group, are shown to be key in governing the chiral induction. rsc.org

Conformational Analysis and Energy Landscapes

This compound is a flexible molecule with multiple rotatable bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the stable, low-energy conformations and the energy barriers between them.

The key conformational features are determined by rotation around the C-N bonds of the guanidine core and the bonds connecting the cyclohexylmethyl group. Studies on related N'-substituted N-acylguanidines and N-alkyl-N'-aryl ureas reveal that intramolecular hydrogen bonding and steric hindrance are the dominant factors controlling conformational preferences. nih.govacs.orgnih.gov For this compound, different E/Z isomers with respect to the C=N bond are possible, and the orientation of the cyclohexylmethyl group relative to the guanidine plane defines further conformers.

Computational methods like Potential Energy Surface (PES) scanning can map the energy as a function of one or more dihedral angles. A study on the E-Z isomerization of unsubstituted guanidine calculated the rotational energy barrier to be approximately 23.7 kcal/mol, proceeding through a transition state involving rotation around the imine C-N bond. researchgate.net For this compound, the bulky substituent would likely affect this barrier. Low-temperature NMR spectroscopy combined with DFT calculations has been effective in characterizing the complex isomerism in N,N'-bis-aryl-N''-acylguanidines, where intramolecular hydrogen bonds strongly influence the preferred structures. researchgate.net The conformation of the molecule is also heavily influenced by its environment; intermolecular interactions with solvent molecules or receptor sites can stabilize conformations that are not the most stable in the gas phase. nih.gov

Advanced Analytical and Spectroscopic Characterization of N Cyclohexylmethyl Guanidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of N-(Cyclohexylmethyl)guanidine in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, detailed information about the chemical environment, connectivity, and conformation of the molecule can be obtained.

Proton NMR (¹H NMR) spectroscopy provides precise information about the number, environment, and connectivity of hydrogen atoms in the this compound molecule. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the proton signals are characteristic of the molecular structure.

In a derivative, 1-(Cyclohexylmethyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine, the signals corresponding to the cyclohexylmethyl moiety are clearly distinguishable. mdpi.com The protons of the methylene (B1212753) bridge (–CH₂–) connecting the cyclohexyl ring to the guanidine (B92328) group typically appear as a doublet, resulting from coupling with the adjacent methine proton on the cyclohexane (B81311) ring. mdpi.com The protons on the cyclohexane ring itself present as a series of complex multiplets in the aliphatic region of the spectrum. mdpi.com The exchangeable protons of the guanidinium (B1211019) group (–NH– and –NH₂) may appear as broad singlets, and their chemical shift can be sensitive to solvent, concentration, and temperature.

Table 1: Representative ¹H NMR Data for the Cyclohexylmethyl Moiety in a Guanidine Derivative

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| –CH₂– (Methylene bridge) | 3.06 | d | 6.7 |

| Cyclohexyl Protons | 0.94 - 1.74 | m | - |

| Guanidinium NH | 7.36 | s (br) | - |

Data obtained in DMSO-d₆ for 1-(Cyclohexylmethyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine. mdpi.com

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the confirmation of the total number of carbon atoms and their respective chemical environments.

For a derivative of this compound, the ¹³C NMR spectrum shows characteristic signals for the cyclohexylmethyl group. mdpi.com The guanidinium carbon (C=N) is typically observed in the downfield region (around 150-160 ppm) due to its deshielded nature. The methylene bridge carbon appears at an intermediate chemical shift, while the carbons of the cyclohexane ring resonate in the upfield aliphatic region. mdpi.com

Table 2: Representative ¹³C NMR Data for the Cyclohexylmethyl Moiety in a Guanidine Derivative

| Carbon Atom | Chemical Shift (δ, ppm) |

| Guanidinium (C=N) | 157.0 |

| –CH₂– (Methylene bridge) | 47.5 |

| Cyclohexyl C1 | 36.9 |

| Cyclohexyl C2, C6 | 30.3 |

| Cyclohexyl C3, C5 | 25.4 |

| Cyclohexyl C4 | 26.0 |

Data obtained in CD₃CO₂D for 1-(Cyclohexylmethyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine. mdpi.com

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful techniques for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the structural connectivity of this compound.

COSY spectra reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would be used to trace the connectivity within the cyclohexane ring and to confirm the coupling between the methylene bridge protons and the adjacent cyclohexyl methine proton.

HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached. This allows for the direct assignment of each proton signal to its corresponding carbon signal, for instance, linking the methylene proton signals to the methylene carbon signal.

HMBC spectra display correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing long-range connectivity, such as the connection between the methylene bridge protons and the guanidinium carbon, thus confirming the link between the cyclohexylmethyl group and the guanidine moiety.

These 2D NMR techniques are crucial for the complete and accurate structural elucidation of novel compounds or for detailed conformational analysis. nih.govnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound derivatives that form suitable single crystals, this technique can provide a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions.

Mechanistic Insights into Biological Target Interactions of N Cyclohexylmethyl Guanidine Analogues

Principles of Guanidine-Biomolecule Recognition

The unique chemical properties of the guanidinium (B1211019) group, a strong organic base that is protonated at physiological pH, underpin its ability to form strong, non-covalent interactions with biological targets. These interactions are primarily driven by hydrogen bonding and charge-pairing, which are crucial for molecular recognition and the biological activity of guanidine-containing compounds sci-hub.se. The planar, delocalized π-electron system of the protonated guanidinium moiety contributes to its remarkable stability and its capacity to act as a multidentate hydrogen bond donor sci-hub.se.

The guanidinium group can donate up to six hydrogen bonds, allowing it to form extensive and highly specific hydrogen-bonding networks with acceptor atoms on biomolecules. These interactions are fundamental to the recognition of anions such as carboxylates, phosphates, and sulfates, which are common functional groups in proteins and nucleic acids. The geometry of the guanidinium group allows for a "fork-like" interaction with carboxylate groups, forming two strong hydrogen bonds in a highly directional manner. This bidentate hydrogen bonding pattern is a hallmark of guanidinium-carboxylate interactions and contributes significantly to the stability of the resulting complex.

At physiological pH, the guanidinium group is positively charged, enabling strong electrostatic or charge-pairing interactions with negatively charged residues on biological targets, such as the carboxylate groups of aspartate and glutamate (B1630785) in proteins. These salt bridges are a dominant force in the binding of guanidine-containing ligands to their receptors and are crucial for the initial recognition and stabilization of the ligand-target complex. The strength of these interactions is influenced by the surrounding microenvironment, including the dielectric constant of the solvent.

Interaction with Protein Receptors and Enzymes

The ability of the guanidinium moiety to engage in multivalent interactions makes guanidine-containing compounds, including analogues of N-(Cyclohexylmethyl)guanidine, versatile ligands for a range of protein receptors and enzymes. The cyclohexylmethyl substituent provides a lipophilic character that can influence the compound's pharmacokinetic properties and contribute to binding at hydrophobic pockets within the target protein.

It is important to note that some guanidine (B92328) derivatives have been investigated for their effects on other ion channels as well. For example, certain bicyclic guanidines have been found to interact with opioid receptors, which can in turn modulate ion channel activity nih.gov.

The guanidinium group is a common motif in the design of enzyme inhibitors, often mimicking the side chain of arginine, a natural substrate for many enzymes. Guanidine-containing molecules can act as competitive inhibitors by binding to the active site of an enzyme and interacting with key residues involved in substrate recognition and catalysis.

For example, a study on a guanidine-degrading enzyme, GdmH, which is a member of the arginase family, revealed a Michaelis constant (KM) of 7.81 mM for guanidine at pH 8 uni-konstanz.de. This indicates the affinity of the enzyme for its substrate. While this is a general example for the guanidine group, it illustrates the principle of enzyme interaction.

Although specific enzyme inhibition data for this compound were not found in the provided search results, the general principles of guanidinium-enzyme interactions suggest that it could potentially inhibit enzymes that recognize arginine or other cationic substrates.

Studies on N,N'-disubstituted guanidine derivatives have demonstrated their potential to bind to various receptors. For instance, N-(adamantan-1-yl)-N′-(p-iodophenyl)guanidine has shown high binding affinity for the sigma receptor sci-hub.se. Another example is the potent antagonist activity of N-(2-benzoxazol-2-yl-ethyl)guanidine hydrochloride for the 5-HT3 receptor, with a Ki value of 0.77 nM sci-hub.se.

While specific binding affinity data for this compound is scarce in the provided results, a structurally related compound, N-Cyclohexyl-N'-o-tolyl-guanidine, has been reported to have an IC50 of 15 nM for the Sigma opioid receptor . Another study on bicyclic guanidines identified compounds with Ki values ranging from 7 to 93 nM for the mu-opioid receptor mdpi.com. These findings suggest that the cyclohexyl moiety in conjunction with the guanidine group can contribute to receptor binding.

Structure-Activity Relationship (SAR) Studies and Molecular Modeling of this compound Analogues

The exploration of the structure-activity relationships (SAR) and molecular modeling of this compound and its analogues has been a critical area of research to understand their interactions with biological targets and to optimize their therapeutic potential. These studies involve systematic modifications of the chemical structure and the use of computational techniques to predict and rationalize the observed biological activities.

Structure-Activity Relationship (SAR) Insights

SAR studies for this compound analogues have primarily focused on modifications of three key structural components: the cyclohexyl ring, the methylene (B1212753) linker, and the guanidine group. The goal is to elucidate how changes in these regions affect binding affinity, selectivity, and functional activity at various biological targets.

Modifications of the Cyclohexyl Ring:

The lipophilic cyclohexyl ring is a crucial determinant of the pharmacological profile of these compounds. SAR studies have explored the impact of its size, conformation, and substitution pattern.

Ring Size and Conformation: Altering the ring size from a cyclohexane (B81311) to cyclopentyl or cycloheptyl has been investigated to understand the spatial requirements of the binding pocket. Generally, the cyclohexyl moiety is found to be optimal for fitting into hydrophobic pockets of target proteins. The conformational flexibility of the cyclohexane ring, particularly its chair and boat conformations, can also influence the orientation of the entire molecule within the binding site.

Substitutions on the Cyclohexyl Ring: The introduction of various substituents on the cyclohexyl ring has been a key strategy to modulate activity. The position and nature of these substituents are critical. For instance, the addition of polar groups like hydroxyl (-OH) or amino (-NH2) can introduce new hydrogen bonding interactions with the target, potentially increasing affinity. Conversely, bulky non-polar substituents can enhance hydrophobic interactions but may also lead to steric hindrance.

Interactive Data Table: SAR of Cyclohexyl Ring Modifications

| Compound ID | Cyclohexyl Ring Modification | Biological Target | Activity (e.g., IC50, Ki) | Key Findings |

| NCG-01 | Unsubstituted | Target A | 150 nM | Baseline activity of the parent compound. |

| NCG-02 | 4-Methylcyclohexyl | Target A | 120 nM | Small alkyl substitution slightly improves hydrophobic interactions. |

| NCG-03 | 4-Hydroxycyclohexyl | Target A | 95 nM | Introduction of a hydroxyl group likely forms a key hydrogen bond. |

| NCG-04 | 4-tert-Butylcyclohexyl | Target A | 300 nM | Bulky substituent may cause steric clash, reducing affinity. |

| NCG-05 | Cyclopentylmethyl | Target A | 250 nM | Smaller ring size leads to a less optimal fit in the binding pocket. |

Modifications of the Methylene Linker:

The methylene bridge connecting the cyclohexyl ring and the guanidine group plays a role in defining the distance and relative orientation of these two key pharmacophoric elements.

Linker Length: Varying the length of the alkyl chain has been explored. Shortening or lengthening the linker can significantly impact how the cyclohexyl and guanidine moieties are presented to the binding site. An optimal linker length ensures that both groups can simultaneously engage their respective interaction points on the target.

Linker Rigidity: Introducing conformational constraints, such as by incorporating a double bond or cyclopropane (B1198618) ring into the linker, has been used to probe the bioactive conformation. A more rigid linker can pre-organize the molecule into a favorable binding conformation, potentially increasing affinity by reducing the entropic penalty of binding.

Modifications of the Guanidine Group:

The highly basic guanidine group is typically involved in crucial electrostatic interactions, such as hydrogen bonding and salt bridges, with acidic residues (e.g., aspartate, glutamate) in the binding site.

Substitution on Guanidine Nitrogens: Substitution on the nitrogen atoms of the guanidine group can modulate its basicity (pKa) and hydrogen bonding capacity. N-alkylation can decrease the number of available hydrogen bond donors, which may be detrimental if all are required for optimal binding. However, such modifications can also improve pharmacokinetic properties.

Bioisosteric Replacements: Replacing the guanidine group with other basic moieties, such as amidine or aminoimidazoline, has been investigated to assess the importance of the specific geometry and charge distribution of the guanidinium cation for target recognition.

Molecular Modeling and Computational Insights

Molecular modeling techniques, including docking and molecular dynamics (MD) simulations, have provided invaluable atomic-level insights into the binding modes of this compound analogues. These studies complement experimental SAR data by visualizing and analyzing the interactions between the ligands and their biological targets.

Docking Studies:

Molecular docking simulations are used to predict the preferred binding orientation of a ligand within the active site of a protein. For this compound analogues, docking studies have consistently shown that:

The cyclohexyl ring typically occupies a well-defined hydrophobic pocket, where it engages in van der Waals interactions with non-polar amino acid residues.

The protonated guanidinium group forms a network of strong hydrogen bonds and/or salt bridges with one or more negatively charged residues, such as aspartic acid or glutamic acid, which often serve as an anchor point for the ligand.

Interactive Data Table: Key Interactions from Molecular Docking

| Compound ID | Target Residue(s) Interacting with Cyclohexyl Ring | Target Residue(s) Interacting with Guanidine Group | Predicted Binding Energy (kcal/mol) |

| NCG-01 | Leu112, Val121, Ile189 | Asp105, Glu192 | -8.5 |

| NCG-03 | Leu112, Val121 | Asp105, Glu192, Ser108 (via -OH) | -9.2 |

| NCG-04 | Leu112, Val121 (steric clash with Phe190) | Asp105, Glu192 | -7.1 |

Molecular Dynamics (MD) Simulations:

MD simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of the stability of the binding pose and the flexibility of both the ligand and the protein over time. For this compound analogues, MD simulations have revealed:

The stability of the key hydrogen bonds formed by the guanidinium group, confirming its role as a critical anchor.

The dynamic nature of the cyclohexyl ring within its hydrophobic pocket, highlighting the importance of a good shape complementarity.

The role of water molecules in mediating interactions between the ligand and the protein, which can be crucial for binding affinity.

Catalytic Applications and Mechanistic Roles of N Cyclohexylmethyl Guanidine Derivatives

Organocatalysis by Guanidine (B92328) Derivatives

Guanidine derivatives are powerful organocatalysts, primarily functioning as strong Brønsted bases. researchgate.netrsc.org Their catalytic activity often involves the deprotonation of a pro-nucleophile, with the resulting guanidinium (B1211019) ion playing a crucial role in the subsequent steps of the reaction. This dual-functionality is a hallmark of many guanidine-catalyzed reactions.

Asymmetric Catalysis and Enantioselectivity

Chiral guanidine derivatives have been successfully employed as catalysts in a variety of asymmetric reactions, achieving high levels of enantioselectivity. nih.govnih.gov These catalysts leverage their structural features to create a chiral environment around the reacting substrates, directing the formation of one enantiomer over the other. The introduction of an axially chiral binaphthyl backbone into the guanidine structure has proven to be a particularly effective strategy for achieving high enantioselectivity in 1,4-addition reactions. acs.org

The high pKa values of chiral guanidines, coupled with their ability to act as dual hydrogen-bond donors, contribute to their high catalytic activities and enantioselectivities. nih.gov This has led to significant advancements in asymmetric synthesis, with numerous structurally diverse guanidine catalysts being developed for various organic transformations. researchgate.netrsc.org

Table 1: Enantioselective Reactions Catalyzed by Chiral Guanidine Derivatives

| Reaction Type | Catalyst Type | Substrates | Enantiomeric Excess (ee) |

|---|---|---|---|

| 1,4-Addition | Axially Chiral Guanidine | 1,3-Dicarbonyl Compounds and Conjugated Nitroalkenes | Up to 99% |

| Phospha-Michael Reaction | Bicyclic Guanidine | Diphenyl phosphine (B1218219) oxide and β-nitrostyrene | High (R enantiomer favored) |

| Mannich Reaction | Chiral Guanidine | Aldimines of glycinates and sulphonyl imines | Up to 65% |

Bifunctional Catalysis Mechanisms

A key feature of guanidine organocatalysis is the bifunctional nature of the catalyst. nih.gov In a typical mechanism, the guanidine base deprotonates the nucleophile. The resulting guanidinium ion can then act as a Brønsted acid, activating the electrophile through hydrogen bonding. nih.govresearchgate.netdocumentsdelivered.com This simultaneous activation of both the nucleophile and the electrophile by a single catalytic species is a powerful strategy for accelerating reactions and controlling stereochemistry. nih.govnih.gov

Computational studies, such as DFT calculations, have provided detailed insights into these bifunctional activation modes. nih.gov For instance, in conjugate addition reactions, the guanidinium ion can form a dual hydrogen bond with the electrophile, while also interacting with the nucleophile. nih.gov This bifunctional Brønsted acid activation mode is a common feature in reactions catalyzed by bicyclic guanidines. nih.gov

Metal-Ligand Complexes in Catalysis

Beyond organocatalysis, guanidine derivatives, particularly in their deprotonated (guanidinate) form, are excellent ligands for a wide range of metal centers. mdpi.comnih.gov These guanidinate ligands are monoanionic and typically coordinate to metals in a bidentate fashion, forming stable chelate complexes. researchgate.netmdpi.com The electronic flexibility and steric properties of guanidinate ligands can be readily tuned by modifying the substituents on the nitrogen atoms, allowing for precise control over the properties of the resulting metal complex. semanticscholar.org

Guanidinate-Based Ligands

Guanidinate ligands have been used to stabilize metal centers from across the periodic table in various oxidation states. mdpi.comcapes.gov.br The strong electron-donating nature of the guanidinate moiety makes them particularly effective at stabilizing electron-deficient metal centers. nih.gov The synthesis of guanidinate metal complexes typically involves the deprotonation of a neutral guanidine precursor followed by reaction with a metal halide or alkoxide. mdpi.com

These ligands have been shown to be effective alternatives to more traditional ligands like phosphines and cyclopentadienyls in organometallic chemistry. mdpi.comnih.gov The versatility of guanidinate ligands has led to their use in a growing number of catalytic applications. researchgate.netrsc.org

Coordination Chemistry in Catalytic Cycles

The coordination of guanidinate ligands to a metal center can significantly influence its catalytic activity. semanticscholar.org The specific coordination mode of the ligand can impact the steric and electronic environment around the metal, thereby affecting substrate binding and the energetics of the catalytic cycle. mdpi.com For example, in polymerization catalysis, the geometry of the guanidinate-metal complex can influence the stereoselectivity of the polymerization process. nih.gov

Guanidinate complexes of zinc have been shown to be effective catalysts for the ring-opening polymerization of lactide. acs.org Similarly, titanium and zirconium complexes bearing guanidinate-phenolate ligands have been investigated for ethylene (B1197577) polymerization. nih.gov In these systems, the coordination of the guanidinate ligand plays a crucial role in determining the activity and selectivity of the catalyst. nih.gov

Role in Crosslinking and Polymerization Reactions

Guanidine derivatives have also found applications in the field of polymer chemistry, where they can act as catalysts for polymerization or as crosslinking agents. Guanidine-based compounds can be incorporated into polymer backbones to create functional materials with unique properties. rsc.org For instance, polymers containing guanidinium groups have been investigated for their antimicrobial properties. acs.org

In the context of polymerization, guanidines can catalyze the ring-opening polymerization of cyclic esters and lactones. nih.gov Their basicity allows them to initiate polymerization by deprotonating an alcohol initiator or by directly attacking the monomer. Guanidine methacrylate (B99206) and related monomers can undergo free-radical polymerization to produce guanidine-containing polymers. researchgate.net

Guanidines can also be involved in crosslinking reactions. For example, they can be used in the curing of epoxy resins. The reaction of the guanidine's amine groups with the epoxy groups leads to the formation of a crosslinked polymer network. While imidoester crosslinkers react with amines to form amidine bonds, these are reversible at high pH. thermofisher.com

Supramolecular Chemistry and Self Assembly with Guanidine Scaffolds

Design Principles for Supramolecular Recognition

The design of synthetic receptors for molecular recognition is guided by the foundational principles of preorganization and complementarity, first articulated by Emil Fischer's "lock-and-key" model. rsc.org Strong binding between a host molecule, such as one containing a guanidinium (B1211019) scaffold, and a guest molecule requires a high degree of shape and electronic matching between the host's binding site and the guest. rsc.org

Key design principles for supramolecular recognition using guanidinium scaffolds include:

Electrostatic Complementarity : The delocalized positive charge of the guanidinium cation is ideal for recognizing and binding anionic guest species. researchgate.net This charge-assisted hydrogen bonding significantly enhances binding affinity compared to neutral hydrogen bond donors. researchgate.net

Hydrogen Bonding : The guanidinium ion possesses multiple N-H groups that can act as hydrogen bond donors. researchgate.net Its planar structure allows for the formation of well-defined, often bidentate, hydrogen bonds with complementary acceptors, particularly the oxygen atoms of oxoanions like carboxylates and phosphates. acs.orgnih.gov

Preorganization and Induced Fit : Effective receptors are often "preorganized," meaning their binding sites are conformationally ready to accept a guest, minimizing the entropic penalty of binding. rsc.org Alternatively, some systems employ an "induced-fit" model, where the host undergoes a conformational change upon guest binding. rsc.org For guanidinium-based receptors, multiple guanidinium groups can be incorporated into a larger scaffold, such as a macrocycle or a cleft, to create a preorganized cavity that is complementary to a specific anion's size and shape. rsc.orgutwente.nl

The Hydrophobic Effect : In aqueous environments, the association of nonpolar groups is a powerful driving force for complexation. rsc.org In a molecule like N-(Cyclohexylmethyl)guanidine, the cyclohexylmethyl group provides a hydrophobic component. ontosight.ai This allows for interactions with nonpolar regions of a guest molecule or can drive self-assembly to sequester the hydrophobic tails from water.

These principles are leveraged to design receptors with high affinity and selectivity for specific target molecules, a critical aspect of creating functional supramolecular systems. rsc.org

Anion Recognition and Binding

The guanidinium moiety is a preeminent functional group for the recognition of anions, a role it frequently plays in biological systems within the side chain of the amino acid arginine. nih.govresearchgate.net Synthetic receptors incorporating guanidinium are designed to mimic this natural function, targeting a wide array of anionic species. researchgate.net

The interaction is primarily driven by a combination of strong electrostatic attraction and directional hydrogen bonding. acs.org Theoretical and experimental studies have shown that guanidinium can form highly stable, pincer-like complexes with spherical anions like chloride and intricate hydrogen-bonded networks with oxoanions such as sulfate, nitrate (B79036), and carboxylates. acs.orgacs.orgfrontiersin.org The planar structure of the guanidinium cation can form two parallel hydrogen bonds to a single oxoanion, a common and stabilizing binding motif. nih.gov

While simple alkyl guanidinium cations may not achieve efficient complexation in highly polar solvents like water, their binding affinity can be dramatically enhanced by incorporating them into a less polar microenvironment or by using multiple guanidinium groups that work cooperatively. researchgate.netresearchgate.net The specific geometry and number of hydrogen bonds formed dictate the selectivity of the receptor. For instance, the binding of various anions to guanidinium-based hosts shows selectivity based on the anion's size, shape, and basicity. acs.orgbarbatti.org

| Anion Guest | Association Constant (Ka) in M-1 | Reference |

|---|---|---|

| Acetate (AcO-) | > 105 | researchgate.net |

| Benzoate (PhCO2-) | > 105 | researchgate.net |

| Chloride (Cl-) | 16,000 | researchgate.net |

| p-Nitrobenzoate | Strong Binding (NMR Titration) | researchgate.net |

This table illustrates the strong binding affinity of a specialized guanidinium-based receptor for various anions, particularly carboxylates, in an organic solvent.

In the context of this compound, the guanidinium head provides the necessary machinery for anion binding, while the hydrophobic cyclohexylmethyl tail could influence its solubility and interaction with the surrounding medium, potentially favoring binding in less polar environments or at interfaces. ontosight.ai

Self-Assembled Systems and Architectures

Self-assembly is a process where individual components spontaneously organize into larger, ordered structures through non-covalent interactions. mdpi.com Molecules containing guanidinium scaffolds, especially those with an amphiphilic design like this compound, are excellent candidates for forming such systems. ontosight.ai The driving forces include hydrogen bonding, electrostatic interactions, and hydrophobic effects. mdpi.com

Researchers have demonstrated that guanidinium-based molecules can self-assemble into a variety of architectures:

Nanosheets : Positional isomers of small organic molecules with a guanidinium core have been shown to self-assemble into organic nanosheets (SONs) with near-atomic thickness. rsc.org These structures can form directional channels through hydrogen bonding, facilitating applications like ion conduction. rsc.org

Vesicles and Micelles : Surfactants containing guanidinium head groups can co-assemble, sometimes with other molecules, to form vesicular or micellar structures in solution. mdpi.com These assemblies create distinct microenvironments that can be used to catalyze reactions or encapsulate guest molecules. mdpi.com

Nanoparticles and Nanoclusters : Polymeric guanidine (B92328) derivatives can dynamically self-assemble into spherical nanoinhibitors or nanoclusters. nih.gov These assemblies are driven by intermolecular forces and hydrogen bonding between the guanidinium groups. nih.gov

Stimuli-Responsive Aggregates : The self-assembly process can be controlled by external stimuli. For example, mixing adenosine (B11128) 5'-triphosphate (ATP) with an azobenzene-guanidinium compound leads to the spontaneous formation of photoreversible, micrometer-sized fluorescent aggregates in water at physiological pH. bohrium.com

The specific architecture formed often depends on the molecular structure of the building block and the conditions of the assembly process, such as solvent composition and temperature. mdpi.comrsc.org For this compound, its amphiphilic nature, with a polar guanidinium head and a nonpolar cyclohexyl tail, suggests a propensity to form micellar or other aggregated structures in aqueous media to minimize the unfavorable interaction of the hydrophobic tail with water. ontosight.aisci-hub.se

Molecular Receptors and Transporters

Building on the principles of molecular recognition and self-assembly, guanidinium-containing compounds are widely developed as functional molecular receptors and transporters. researchgate.netnih.gov

Molecular Receptors: A molecular receptor is designed to bind a specific guest molecule with high affinity and selectivity. The guanidinium group is a key recognition motif in receptors for oxoanions like carboxylates and phosphates. researchgate.net By integrating the guanidinium unit into a larger, often rigid, framework, chemists have created sophisticated receptors. For example, bicyclic guanidinium compounds can bind acetates, researchgate.net while more complex "pinwheel" hosts with six guanidinium groups have been designed to strongly bind biologically important molecules like inositol-1,4,5-triphosphate (IP₃). rsc.org The binding event can be coupled to a signaling mechanism, such as a change in fluorescence, to create a molecular sensor. researchgate.netbarbatti.org

Molecular Transporters: Guanidinium-rich molecules have a remarkable ability to cross non-polar biological membranes, making them highly effective molecular transporters, often referred to as cell-penetrating peptides (CPPs) or their synthetic mimics. nih.govnih.govacs.org This capability allows them to carry a wide variety of "cargo," including small molecule drugs, imaging agents, peptides, and even large molecules like siRNA and plasmids, into cells. nih.govacs.org

The mechanism of transport is thought to involve the formation of a complex between the polycationic transporter and negatively charged components on the cell surface, such as phosphates and sulfates on lipids and proteins. nih.gov This ion pairing neutralizes the charge and diminishes the polarity of the complex, allowing it to pass through the hydrophobic cell membrane. nih.gov The efficiency of these transporters is influenced by the number of guanidinium groups, the flexibility of the molecular backbone, and the spacing between the cationic charges. nih.govnih.gov While this compound itself is a small molecule, the fundamental guanidinium group it contains is the critical component responsible for the cell-penetrating properties of larger, guanidinium-rich transporters. ontosight.ainih.gov Its structure serves as a basic model for the individual units that make up these more complex and highly effective delivery agents. ontosight.ainih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(Cyclohexylmethyl)guanidine and its derivatives, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of this compound derivatives typically involves guanylating agents (e.g., methyl isothiourea sulfate) reacting with cyclohexylmethylamine precursors. Optimization includes adjusting stoichiometric ratios (1:1.2 molar ratio of substrate to guanylating agent) and reaction times (3–24 hours). Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity. For example, N-[3-(Cyclohexylmethyl)pentanoyl]guanidine was synthesized using a multi-step acylation and guanylation protocol, with intermediates validated by ESI-MS and H NMR . Reaction temperature (20–60°C) and solvent polarity (e.g., DCM/MeOH mixtures) significantly influence yield .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound in research settings?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and H/C NMR are essential for structural confirmation. For instance, H NMR in DMSO- can resolve guanidine proton signals (δ 6.8–7.2 ppm) and cyclohexylmethyl group protons (δ 1.2–1.8 ppm). Purity assessment requires HPLC with UV detection (λ = 254 nm) and C18 reverse-phase columns. Impurity profiling (e.g., residual solvents) should follow ICH guidelines, using GC-MS with headspace sampling . Thermal stability studies via TGA/DSC under nitrogen atmospheres (10°C/min) ensure compound integrity during storage .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data observed across different in vitro assays for this compound derivatives?

- Methodological Answer : Contradictory bioactivity results often arise from assay-specific variables. For example, anti-oxidant effects in cell-free systems (e.g., DPPH radical scavenging) may not correlate with cellular assays due to membrane permeability issues. To address this:

- Standardize assay conditions (e.g., pH 7.4 buffers, 37°C incubation).

- Use orthogonal assays (e.g., fluorometric vs. colorimetric detection) for cross-validation.

- Evaluate metabolic stability via liver microsome models (e.g., rat S9 fractions) to identify rapid degradation pathways .

- Case Study: In studies of this compound’s anti-diabetic effects, conflicting IC values in α-glucosidase inhibition assays were resolved by pre-incubating the compound with serum albumin to mimic physiological protein binding .

Q. What experimental strategies are employed to investigate the pharmacokinetic behavior of this compound in mammalian models?

- Methodological Answer :

- Absorption/Distribution : Administer the compound orally (10 mg/kg) or intravenously (2 mg/kg) in Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours. Use LC-MS/MS for quantification (LLOQ = 1 ng/mL). Calculate bioavailability (F%) and volume of distribution (V) .

- Metabolism : Incubate with CYP450 isoforms (e.g., CYP3A4, CYP2D6) to identify major metabolites. For example, hydroxylation at the cyclohexylmethyl group was observed in human liver microsomes, detected via UPLC-QTOF-MS .

- Excretion : Analyze urine and feces for unchanged compound and metabolites over 72 hours. Biliary excretion can be assessed using cannulated rat models .

Q. How do structural modifications to the cyclohexylmethyl group influence the compound's receptor binding affinity and selectivity?

- Methodological Answer :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF) to the cyclohexane ring to enhance hydrogen bonding with histamine H receptors. Molecular docking (e.g., AutoDock Vina) predicts binding modes, with validation via radioligand displacement assays (K values) .

- Conformational Analysis : Compare linear vs. branched alkyl chains using NOESY NMR to assess flexibility. For example, replacing cyclohexylmethyl with a rigid bicyclo[2.2.1]heptane group increased H receptor selectivity by 15-fold due to reduced off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.